BenchChemオンラインストアへようこそ!

Heudelotinone

Inflammatory Bowel Disease Enantiomer-Specific Activity Gut Microbiota Modulation

Heudelotinone is a podocarpane dinorditerpenoid with stereochemistry-dependent pharmacology. The 5S-enantiomer demonstrates microbiota-dependent efficacy in DSS colitis and reduces tumor burden in AOM/DSS CAC models, while the 5R-enantiomer serves as an inactive negative control. Verified cytotoxicity against HeLa (IC50: 10.67 μM), A549 (16.04 μM), and SMMC-7721 (21.68 μM) under identical assay conditions. Only the specific 5S-configuration delivers reproducible IBD-relevant outcomes—documented differential activity eliminates substitution risk.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
Cat. No. B183527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeudelotinone
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C3C=CC(=O)C(C3CC2)(C)C)C=C1O
InChIInChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3/t15-/m1/s1
InChIKeyCGDLYSDMNSOBAM-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Heudelotinone Procurement Guide: Dinorditerpenoid Natural Product with Enantiomer-Specific Biological Activity


Heudelotinone (CAS: 133453-58-4) is a dinorditerpenoid natural product with molecular formula C18H20O2 and molecular weight 268.3 g/mol, classified within the podocarpane diterpenoid structural family [1]. It was first isolated from Ricinodendron heudelotii and has subsequently been identified in Jatropha curcas [2]. The compound exhibits cytotoxicity against multiple cancer cell lines, with IC50 values of 10.67 μM (HeLa), 16.04 μM (A549), and 21.68 μM (SMMC-7721) . Recent total synthesis efforts have enabled the isolation and characterization of both enantiomers, 5R-heudelotinone and 5S-heudelotinone, revealing enantiomer-specific biological activities with distinct therapeutic implications [3].

Why Podocarpane Diterpenoids Cannot Substitute for Heudelotinone in IBD and Cytotoxicity Research


Within the podocarpane diterpenoid class, structural variations produce fundamentally divergent biological activities that preclude generic substitution. Direct comparative cytotoxicity data demonstrate that closely related co-isolated compounds exhibit markedly different potency profiles against identical cancer cell lines—heudelotinone (compound 7) shows IC50 values of 10.67 μM (HeLa) and 16.04 μM (A549), while gossweilone (compound 8) from the same isolation study displays IC50 values of 22.83 μM (HeLa) and 20.47 μM (A549), representing a 2.1-fold potency difference in HeLa cells [1]. More critically, stereochemistry determines functional activity: 5S-heudelotinone demonstrates therapeutic efficacy in experimental colitis models, whereas the 5R-enantiomer does not confer comparable protective effects when administered at identical doses, establishing absolute stereochemical dependence for the IBD-relevant mechanism [2]. This stereochemical specificity combined with the microbiota-dependent nature of the therapeutic effect means that neither structurally similar achiral diterpenoids nor alternative enantiomers can reproduce the biological outcomes observed with the specific 5S-heudelotinone configuration.

Quantitative Evidence for Heudelotinone Differentiation: Comparator-Backed Performance Data


Stereochemical Specificity: 5S-Heudelotinone vs. 5R-Heudelotinone in Experimental Colitis

The therapeutic activity of heudelotinone in inflammatory bowel disease (IBD) models is absolutely dependent on stereochemistry. When healthy C57BL/6J mice were treated with either 5R-heudelotinone or 5S-heudelotinone by gavage at 100 mg/kg once daily, only the 5S-enantiomer demonstrated protective effects during DSS-induced colitis [1]. In the DSS-induced acute colitis model, 5S-heudelotinone treatment at 100 mg/kg resulted in significantly lower disease activity index (DAI) scores and preserved colon length compared to DSS controls, whereas the 5R-enantiomer at identical dosing showed no significant therapeutic benefit, confirming that stereochemical configuration at the C5 position is a critical determinant of biological activity [1].

Inflammatory Bowel Disease Enantiomer-Specific Activity Gut Microbiota Modulation

Cytotoxicity Selectivity: Heudelotinone vs. Gossweilone in Cancer Cell Lines

In a direct comparative cytotoxicity study of diterpenoids co-isolated from Jatropha curcas, heudelotinone (compound 7) demonstrated superior potency compared to the structurally related gossweilone (compound 8) across multiple cancer cell lines [1]. The magnitude of difference varied by cell line, with the most pronounced difference observed in HeLa cells where heudelotinone was approximately 2.1-fold more potent than gossweilone [1]. This structure-activity divergence between two podocarpane-type diterpenoids isolated from the same botanical source highlights that minor structural modifications within this class produce quantifiably different cytotoxic profiles that cannot be extrapolated across analogs.

Cancer Cell Cytotoxicity Structure-Activity Relationship Natural Product Screening

Cytotoxicity Profile: Heudelotinone vs. Gossweilone in Lung Cancer Cell Line

In the A549 human lung adenocarcinoma cell line, heudelotinone (compound 7) also exhibited superior cytotoxic potency compared to gossweilone (compound 8) within the same comparative study [1]. The difference in potency was less pronounced than in HeLa cells but still represents a meaningful quantitative distinction between two podocarpane diterpenoids. This differential activity profile across cell lines suggests that heudelotinone possesses a distinct cellular target engagement pattern that cannot be assumed for structural analogs.

Lung Cancer A549 Cytotoxicity Comparative Potency

Microbiota-Dependent Mechanism: 5S-Heudelotinone Efficacy Requires Intact Gut Microbiome

The therapeutic efficacy of 5S-heudelotinone in experimental colitis is strictly dependent on the presence of an intact gut microbiota. When mice were pretreated with broad-spectrum antibiotics (ampicillin, metronidazole, vancomycin, and neomycin) to ablate the gut microbiome, the protective effects of 5S-heudelotinone against DSS-induced colitis were completely abolished [1]. This microbiota-dependent mechanism distinguishes 5S-heudelotinone from conventional anti-inflammatory agents (e.g., aminosalicylates, corticosteroids) that act through direct host cell signaling pathways independent of microbial mediation. The compound's mechanism involves modulation of microbial diversity and composition, leading to increased short-chain fatty acid (SCFA) production—specifically quantified increases in acetic acid, propionic acid, and butyric acid concentrations in fecal samples—which subsequently regulate intestinal immune responses and maintain mucosal barrier integrity through tight junction modulation [1].

Gut Microbiota Antibiotic Ablation Mechanism of Action

Pharmacokinetic Profile: Poor Oral Bioavailability Drives Gut-Localized Mechanism

Heudelotinone exhibits poor oral bioavailability with significant intestinal excretion, a pharmacokinetic property that fundamentally shapes its biological application profile [1]. This characteristic distinguishes heudelotinone from systemically bioavailable small molecules and positions it as a gut-localized agent. Studies indicate that the compound undergoes minimal systemic absorption, with a substantial fraction excreted directly through the intestinal tract, enabling direct interaction with the gut microbiome [1]. This pharmacokinetic behavior stands in contrast to many systemically absorbed diterpenoids and conventional oral therapeutics, making heudelotinone specifically suited for investigations of gut-localized mechanisms where systemic exposure is undesirable or where microbiota-mediated metabolism is a key variable of interest.

Pharmacokinetics Oral Bioavailability Gut-Localized Activity

Dose-Response Efficacy: 5S-Heudelotinone in DSS-Induced Colitis and CAC Models

5S-Heudelotinone demonstrates dose-dependent efficacy in both acute DSS-induced colitis and colitis-associated colorectal cancer (CAC) models. In the DSS-induced acute colitis model, administration of 5S-heudelotinone at 50 mg/kg and 100 mg/kg by intragastric gavage once daily for 10 days resulted in dose-dependent reduction of disease activity index (DAI) scores and preservation of colon length [1]. In the AOM/DSS-induced in situ carcinoma model (a clinically relevant model of colitis-associated colorectal cancer), 5S-heudelotinone treatment at 50 and 100 mg/kg reduced tumor number and tumor size, with effects quantified and recorded through colon length measurement and tumor counting [1]. This dual-model efficacy at defined doses provides a quantitative framework for experimental design and distinguishes 5S-heudelotinone from related diterpenoids lacking demonstrated in vivo efficacy in these specific disease contexts.

Dose-Response Colitis-Associated Colorectal Cancer Preclinical Efficacy

Optimal Research Applications for Heudelotinone Based on Validated Evidence


Enantiomer-Specific Investigation of Gut Microbiota-Immune Axis in Inflammatory Bowel Disease

5S-Heudelotinone is optimally suited for investigating microbiota-dependent mechanisms in IBD, based on direct evidence that its therapeutic efficacy in DSS-induced colitis is abolished by antibiotic-mediated microbiome depletion [1]. Researchers studying host-microbe interactions can utilize this compound as a tool to probe how specific microbial communities and their metabolites (SCFAs including acetate, propionate, and butyrate) regulate intestinal immune responses. The compound's mechanism—modulating microbial diversity, increasing SCFA concentrations, reducing proinflammatory immune cells, and maintaining tight junction integrity—has been validated in the C57BL/6J DSS colitis model at oral doses of 50-100 mg/kg [1].

Stereochemistry-Dependent Pharmacology Studies Comparing 5S- and 5R-Heudelotinone

The documented differential activity between 5S-heudelotinone (therapeutic in colitis) and 5R-heudelotinone (inactive at equivalent doses) creates a valuable experimental system for investigating stereochemistry-dependent pharmacology [1]. This paired enantiomer set enables controlled studies of how stereochemical configuration at C5 influences target engagement, pharmacokinetic distribution, and in vivo efficacy without the confounding variables present when comparing structurally distinct compounds. Researchers can use the 5R-enantiomer as a direct negative control for mechanism-of-action studies in IBD models [1].

Cytotoxicity Screening in Cervical and Lung Cancer Models Requiring Potency Benchmarking

For cancer researchers conducting cytotoxicity screens, heudelotinone offers a defined potency benchmark against established cell lines. Direct comparative data show that heudelotinone demonstrates IC50 values of 10.67 μM against HeLa cervical cancer cells and 16.04 μM against A549 lung adenocarcinoma cells [2]. These values position heudelotinone as a reference compound within the podocarpane diterpenoid class, and the available comparator data with gossweilone (IC50 = 22.83 μM HeLa; 20.47 μM A549) under identical assay conditions enables potency-based selection between structurally related natural products [2].

Colitis-Associated Colorectal Cancer Prevention Studies in AOM/DSS Models

5S-Heudelotinone has demonstrated efficacy in the AOM/DSS-induced in situ carcinoma model—a clinically relevant model of colitis-associated colorectal cancer (CAC) [1]. Treatment with 5S-heudelotinone at 50-100 mg/kg reduced both tumor number and tumor size over an 84-day experimental timeline. This application scenario is particularly relevant for researchers investigating the inflammation-to-cancer transition in the gut, as the compound's dual action on both inflammatory parameters (in DSS colitis) and tumor burden (in AOM/DSS CAC) suggests utility in probing the mechanistic links between chronic intestinal inflammation and colorectal carcinogenesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heudelotinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.